molecular formula C17H17BrO3 B12767807 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- CAS No. 86560-10-3

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl-

Cat. No.: B12767807
CAS No.: 86560-10-3
M. Wt: 349.2 g/mol
InChI Key: FAGGQHWQISDIGE-UHFFFAOYSA-N
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Description

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage where two rings are connected through a single atom. The presence of a bromobenzoyl group and a methyl group adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- typically involves multiple steps:

    Formation of the Spiro Ring: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.

    Introduction of the Bromobenzoyl Group: This step might involve a Friedel-Crafts acylation reaction where a bromobenzoyl chloride reacts with the spiro compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-Oxaspiro(4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- would depend on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro(4.5)dec-3-en-2-one: Lacks the bromobenzoyl and methyl groups.

    4-(4-Bromobenzoyl)-3-methyl-2-oxaspiro(4.5)decane: A structural isomer with different spatial arrangement.

    3-Methyl-4-(4-bromobenzoyl)-1-oxaspiro(4.5)decane: Another isomer with variations in the position of the methyl group.

Uniqueness

1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-bromobenzoyl)-3-methyl- is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

86560-10-3

Molecular Formula

C17H17BrO3

Molecular Weight

349.2 g/mol

IUPAC Name

4-(4-bromobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C17H17BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3

InChI Key

FAGGQHWQISDIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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